molecular formula C17H15BrF2N4O3 B12421378 Binimetinib-13C,d3

Binimetinib-13C,d3

Cat. No.: B12421378
M. Wt: 445.24 g/mol
InChI Key: ACWZRVQXLIRSDF-KQORAOOSSA-N
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Description

Binimetinib-13C,d3 is a deuterated and carbon-13 labeled derivative of Binimetinib. Binimetinib is an orally available inhibitor of mitogen-activated protein kinase 1 and 2 (MEK1/2), which are key components of the MAPK/ERK signaling pathway. This pathway is often dysregulated in various cancers, making Binimetinib a valuable compound in cancer research and treatment .

Properties

Molecular Formula

C17H15BrF2N4O3

Molecular Weight

445.24 g/mol

IUPAC Name

6-(4-bromo-2-fluoroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-(trideuterio(113C)methyl)benzimidazole-5-carboxamide

InChI

InChI=1S/C17H15BrF2N4O3/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26)/i1+1D3

InChI Key

ACWZRVQXLIRSDF-KQORAOOSSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)F)C(=O)NOCCO

Canonical SMILES

CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)F)C(=O)NOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Binimetinib-13C,d3 involves the incorporation of deuterium and carbon-13 isotopes into the Binimetinib molecule. The specific synthetic routes and reaction conditions for this process are proprietary and not widely disclosed. the general approach involves the use of labeled precursors and specific reaction conditions to achieve the desired isotopic labeling .

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. This involves the use of specialized equipment and stringent quality control measures to ensure the purity and consistency of the final product. The production process is designed to meet regulatory standards for pharmaceutical compounds .

Chemical Reactions Analysis

Types of Reactions

Binimetinib-13C,d3, like its parent compound Binimetinib, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Clinical Applications

  • Metastatic Melanoma Treatment :
    • Binimetinib has been approved for use in combination with encorafenib for patients with BRAF-mutated metastatic melanoma. Clinical trials demonstrated a significant improvement in progression-free survival (PFS), with a median PFS of 14.9 months compared to 7.3 months with vemurafenib alone .
  • Combination Therapies :
    • Ongoing research is exploring the efficacy of binimetinib when combined with other therapeutic agents, such as immunotherapies and chemotherapeutics. For instance, studies have indicated that combining binimetinib with radiation therapy can enhance therapeutic outcomes in glioma models .

Preclinical Studies

Preclinical evaluations have highlighted the potential of binimetinib-13C,d3 in various experimental settings:

  • Drug Delivery Systems : Research has focused on utilizing polymeric nanocarriers to enhance the delivery of binimetinib across the blood-brain barrier (BBB), addressing a significant limitation in treating central nervous system tumors .
  • Metabolic Tracking : The incorporation of stable isotopes allows researchers to trace the pharmacokinetics and pharmacodynamics of this compound in vivo, providing valuable data on drug metabolism and its effects on cellular pathways.

Case Studies

  • Case Study: Efficacy in BRAF-Mutated Melanoma :
    • A clinical trial involving patients with BRAF-mutated metastatic melanoma showed that those treated with binimetinib combined with encorafenib experienced a higher response rate compared to those receiving standard therapies. The trial results indicated that this combination could be a viable option for improving clinical outcomes in this patient population .
  • Case Study: Glioblastoma Multiforme :
    • In preclinical models of glioblastoma, binimetinib demonstrated significant anti-tumor activity when combined with temozolomide and radiation. The study emphasized the importance of MEK inhibition in overcoming resistance mechanisms commonly seen in glioblastoma treatments .

Data Tables

Application AreaDescriptionKey Findings
Metastatic MelanomaApproved treatment for BRAF mutationsMedian PFS: 14.9 months vs. 7.3 months (vemurafenib)
Combination TherapiesSynergistic effects with other agentsImproved efficacy noted in glioma models
Drug Delivery SystemsEnhanced delivery via nanocarriersOvercoming BBB limitations
Metabolic TrackingInsights into drug metabolism using stable isotopesDetailed pharmacokinetic profiles established

Mechanism of Action

Binimetinib-13C,d3 exerts its effects by inhibiting the activity of MEK1/2, which are key enzymes in the MAPK/ERK signaling pathway. This pathway is involved in cell proliferation, survival, and differentiation. By inhibiting MEK1/2, this compound disrupts the signaling cascade, leading to reduced cell proliferation and increased apoptosis in cancer cells. The molecular targets of this compound include the MEK1/2 enzymes, and its action results in the inhibition of downstream signaling molecules such as ERK1/2 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Binimetinib-13C,d3 is unique due to its isotopic labeling, which allows for detailed studies of its pharmacokinetics and metabolism. The incorporation of deuterium and carbon-13 isotopes provides valuable information on the compound’s behavior in biological systems, making it a powerful tool in both research and clinical settings .

Biological Activity

Binimetinib-13C,d3 is a deuterated form of binimetinib, a selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway, specifically targeting MEK1 and MEK2. This compound has gained attention for its potential therapeutic applications in various cancers, particularly those harboring BRAF mutations. The following sections detail its biological activity, mechanism of action, pharmacokinetic profile, and relevant case studies.

This compound functions by inhibiting the activity of MEK1/2 enzymes, which play a crucial role in the MAPK/ERK signaling pathway. This pathway is integral to cell proliferation, differentiation, and survival. By blocking MEK1/2, this compound disrupts downstream signaling cascades leading to:

  • Reduced Cell Proliferation : Inhibition of MEK1/2 results in decreased ERK activation, which is essential for cell cycle progression.
  • Increased Apoptosis : The compound promotes programmed cell death in cancer cells by altering pro-survival signaling pathways .

Pharmacokinetics

The pharmacokinetic properties of this compound are critical for understanding its efficacy and safety profile:

ParameterValue
Maximal Tolerated Dose (MTD)60 mg BID
Proposed Clinical Dose45 mg BID
Cmax (Max Concentration)458 ng/mL
AUC (Area Under Curve)1648 hr·ng/mL
Oral BioavailabilityAt least 50%

In humans, binimetinib exhibits significant absorption with a substantial proportion remaining as the parent drug in circulation .

Case Study: BRAF V600E-Mutant Colorectal Cancer

A notable case involved a 53-year-old male with BRAF V600E-mutated colorectal cancer and CNS metastases. Initial treatment with FOLFOX was ineffective, leading to the administration of encorafenib, binimetinib, and cetuximab. The combination therapy resulted in:

  • Significant Improvement : Follow-up MRI showed marked reduction in CNS lesions.
  • Symptom Relief : The patient experienced improvement in cognitive symptoms like disorientation and forgetfulness .

This case highlights the potential of this compound in combination therapies for aggressive cancer types.

Research Findings

Research has demonstrated that binimetinib exhibits potent anti-tumor activity across various cancer models:

  • IC50 Values : In melanoma cell lines such as A375 and SKMEL2, binimetinib shows IC50 values ranging from 30 to 250 nM, indicating effective inhibition of cell proliferation .
  • Xenograft Models : In vivo studies using mouse xenograft models revealed dose-dependent tumor growth inhibition at doses between 3 to 30 mg/kg daily over a period of 21 days .

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